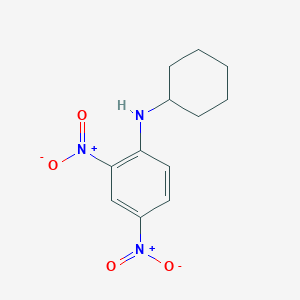

N-cyclohexyl-2,4-dinitroaniline

Overview

Description

N-cyclohexyl-2,4-dinitroaniline (CAS 52790-66-6) is a nitroaromatic compound with the molecular formula C₁₂H₁₅N₃O₄ and a molecular weight of 265.27 g/mol . It is synthesized via nucleophilic aromatic substitution, where 2,4-dinitrochlorobenzene reacts with cyclohexylamine in methanol under reflux, yielding yellow crystals with a melting point of 212–213°C and a purity confirmed by TLC . Its UV absorption maxima vary with solvent: 346 nm (methanol), 346 nm (toluene), and 368 nm (acetonitrile), reflecting solvent-dependent electronic transitions .

The cyclohexyl group imparts steric bulk and lipophilicity, distinguishing it from simpler alkyl or aryl substituents in related compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-cyclohexyl-2,4-dinitroaniline can be synthesized through the nitration of N-cyclohexylaniline. The process involves the reaction of N-cyclohexylaniline with a nitrating agent, typically a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions to yield the dinitro compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2,4-dinitroaniline undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed:

Reduction: N-cyclohexyl-2,4-diaminoaniline.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Herbicide Properties

N-cyclohexyl-2,4-dinitroaniline functions predominantly as a pre-emergent herbicide , targeting specific weed species by disrupting their cellular processes. The mechanism of action involves interference with microtubule dynamics , crucial for cell division and growth. This disruption leads to stunted growth and eventual death of the targeted plants.

Resistance Management

The effectiveness of this compound can be compromised by the development of resistance in weed populations. Research indicates that certain species have developed metabolic resistance mechanisms, allowing them to survive applications of this herbicide. Strategies for managing resistance include:

- Higher Application Rates : Applying herbicides at the upper label rates can help mitigate the impact of resistant populations.

- Rotational Use with Other Herbicides : Mixing or alternating with non-dinitroaniline herbicides can reduce cross-resistance risks .

Synthesis of Other Compounds

This compound serves as an intermediate in the synthesis of various chemical products, including dyes and pharmaceuticals. Its structure allows for further derivatization, making it valuable in producing other functionalized anilines.

Derivatization Processes

- Aromatic Nucleophilic Substitution : This process enables the transformation of this compound into more complex molecules, which can be utilized in medicinal chemistry and materials science .

Chemical Characterization

The compound's physical properties include:

- Appearance : Colorless to yellowish powder.

- Solubility : Soluble in water at low concentrations (1–2 g/L at 20 °C).

- Melting Point : Approximately 187.8 °C .

Case Study 1: Herbicide Efficacy

A study conducted on various weed species demonstrated that this compound effectively controls grass and broadleaf weeds when applied pre-emergently. The research highlighted its potential to maintain crop yields by reducing weed competition.

Case Study 2: Resistance Mechanisms

Research on resistant weed populations revealed that enhanced metabolic pathways could detoxify this compound. Identifying specific cytochrome P450 genes linked to this resistance offers insights into developing more resilient crop varieties and effective herbicide strategies .

Mechanism of Action

The primary mechanism of action of N-cyclohexyl-2,4-dinitroaniline involves the inhibition of microtubule polymerization. This compound binds to tubulin proteins, preventing their assembly into microtubules, which are essential for cell division and intracellular transport. This mechanism is particularly relevant in its use as a herbicide, where it disrupts the growth of weed cells .

Comparison with Similar Compounds

Substituent Effects on Acidity and Optical Properties

- N-methoxy-2,4-dinitroaniline (pKa = 9.2) and N-methoxy-2,4,6-trinitroaniline (pKa = 5.2):

The electron-withdrawing nitro groups and methoxy substituents significantly lower pKa values compared to N-cyclohexyl derivatives. These compounds exhibit solvatochromism , transitioning from yellow (neutral) to blue (basic) with absorption shifts from ~395 nm to 600 nm, a property leveraged in pH-sensitive dyes . - N-cyclohexyl-2,4-dinitroaniline :

Lacks reported pH-dependent color changes, suggesting weaker acidity than methoxy analogues. Its UV profile is solvent-dependent but stable across neutral conditions .

Key Observations :

- Cyclohexyl vs. Alkyl Groups : The cyclohexyl group enhances steric hindrance and thermal stability (higher melting point) compared to linear alkyl chains (e.g., octyl) .

- Methoxy vs. Cyclohexyl : Methoxy derivatives exhibit pH-responsive behavior due to higher acidity, whereas the cyclohexyl analogue’s stability suits applications requiring inertness .

Research Findings and Trends

- Synthetic Efficiency : N-alkyl derivatives (e.g., N-octyl, N-benzyl) achieve yields up to 83%, surpassing the 79% yield of the cyclohexyl compound, likely due to steric challenges in the latter’s synthesis .

- Electronic Properties : The cyclohexyl group’s electron-donating nature may slightly reduce the electron-withdrawing effect of the nitro groups compared to chloro or methoxy substituents, influencing reactivity in further substitutions .

- Structural Flexibility : Linear alkyl chains (e.g., N-octyl) enhance solubility in organic solvents, whereas the cyclohexyl group may limit this, favoring solid-state applications .

Biological Activity

N-cyclohexyl-2,4-dinitroaniline (CDA) is an organic compound belonging to the class of dinitroanilines, characterized by the presence of two nitro groups attached to an aniline structure. Its molecular formula is C12H15N3O4, with a molecular weight of approximately 265.27 g/mol. This compound has garnered attention for its biological activity, particularly in the fields of agriculture and microbiology.

Target and Mode of Action

CDA primarily targets tubulin proteins in plants and protists, acting as a microtubule inhibitor . This mechanism is similar to that of other dinitroanilines, which disrupt microtubule assembly and function. The inhibition of microtubule formation leads to significant effects on cell division processes, particularly mitosis, resulting in cell death due to disrupted mitotic spindle formation .

Biochemical Pathways

The primary biochemical pathway affected by CDA involves the microtubule assembly pathway , crucial for maintaining cellular structure and function during cell division. By inhibiting this pathway, CDA causes cells to arrest in telophase, leading to observable morphological changes such as swollen cells due to disrupted cytoskeletal integrity .

Biological Activity

CDA has been studied for various biological activities:

- Antimicrobial Properties : Research indicates that CDA exhibits potential antimicrobial activity against a range of pathogens. This has made it a candidate for further investigation in the development of antimicrobial agents.

- Herbicidal Activity : As a member of the dinitroaniline class, CDA has been utilized in agricultural applications as a herbicide. It effectively inhibits the growth of weeds by targeting their microtubules, leading to stunted growth and eventual death .

Case Studies and Research Findings

Several studies have explored the biological activity of CDA:

- Antimicrobial Efficacy : A study demonstrated that CDA displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an effective antimicrobial agent.

- Herbicidal Action : In field trials, CDA was tested alongside other dinitroaniline herbicides. Results showed that CDA effectively reduced weed populations while having minimal impact on crop yields, indicating its potential for safe agricultural use .

- Cell Division Inhibition : Experimental studies using plant cell cultures revealed that CDA treatment led to a marked increase in mitotic index abnormalities, confirming its role as a microtubule inhibitor. Cells treated with CDA exhibited characteristics typical of mitotic arrest, such as abnormal spindle formation and increased cell size .

Comparative Analysis

A comparison of CDA with other dinitroaniline derivatives highlights its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclohexyl group enhances solubility | Antimicrobial and herbicidal |

| 2,4-Dinitroaniline | No cyclohexyl group | Primarily herbicidal |

| 2,5-Dinitroaniline | Different nitro positioning | Varies in herbicidal efficacy |

The presence of the cyclohexyl group in CDA not only alters its physical properties but also influences its biological activity compared to other dinitroanilines.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-cyclohexyl-2,4-dinitroaniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution. A common method involves reacting 1-chloro-2,4-dinitrobenzene with cyclohexylamine in solvents like methanol or acetonitrile, using triethylamine as a base to neutralize HCl byproducts . Key parameters include:

- Solvent polarity : Polar solvents (e.g., acetonitrile) enhance reaction rates due to better stabilization of zwitterionic intermediates.

- Temperature : Reactions typically proceed at 50–80°C to balance kinetics and side-product formation.

- Catalysis : Phase-transfer catalysts (e.g., dodecyl sulfonic acid sodium salt) improve efficiency in biphasic systems, as seen in analogous bromination reactions .

Yields exceeding 90% are achievable under optimized conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent effects (e.g., cyclohexyl group resonance at δ 1.2–2.1 ppm) and nitro group deshielding (C2/C4 aromatic carbons near δ 140–150 ppm) .

- IR Spectroscopy : Nitro group stretching vibrations (asymmetric ~1530 cm, symmetric ~1350 cm) confirm substitution patterns .

- HPLC/GC-MS : Used to verify purity (>98%) and detect byproducts like unreacted 1-chloro-2,4-dinitrobenzene .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclohexyl group influence reaction kinetics and regioselectivity in this compound synthesis?

- Methodological Answer :

- Steric Hindrance : The cyclohexyl group’s bulk reduces resonance between the amino group and aromatic ring, as shown by X-ray crystallography and C NMR shielding comparisons with smaller (e.g., diethyl) or larger (e.g., diisopropyl) substituents .

- Electronic Effects : Electron-withdrawing nitro groups activate the benzene ring for substitution but slow subsequent steps due to reduced nucleophilicity. Kinetic studies in varying solvents (MeOH vs. toluene) reveal solvent polarity’s role in stabilizing transition states .

- Regioselectivity : Steric hindrance from the ortho-nitro group directs substitution to the para position relative to existing substituents .

Q. What experimental strategies resolve contradictions in polymorphism and mechanical property data for this compound analogs?

- Methodological Answer :

- Polymorph Screening : Use solvent recrystallization (e.g., ethanol vs. DMSO) to isolate polymorphs, followed by X-ray diffraction and thermal analysis (DSC/TGA) to characterize stability .

- Mechanical Properties : Nanoindentation tests correlate crystal packing (e.g., slip planes in Form I vs. brittle Form III) with tabletability. For example, shear deformation in Form I improves compressibility in pharmaceutical formulations .

Q. How can researchers address challenges in detecting trace byproducts or degradation products of this compound?

- Methodological Answer :

- Derivatization : Hydrazine-based derivatization (e.g., MDNPH) converts carbonyl byproducts into UV-active hydrazones for HPLC-UV detection .

- LC-MS/MS : High-resolution mass spectrometry identifies low-abundance impurities (e.g., hydrolyzed intermediates) using fragmentation patterns .

- Isotopic Labeling : N-labeled analogs track nitro group stability under thermal stress .

Q. Data Interpretation and Troubleshooting

Q. Why might conflicting reactivity trends arise when comparing this compound with its halogenated analogs (e.g., 6-bromo-2,4-dinitroaniline)?

- Methodological Answer :

- Electronic vs. Steric Dominance : Bromine’s electron-withdrawing effect increases electrophilicity but may introduce steric clashes, altering reaction pathways. For example, HBr-HO bromination of 2,4-dinitroaniline requires precise stoichiometry to avoid over-bromination .

- Solvent Interactions : Polar aprotic solvents (e.g., DMF) stabilize brominated intermediates differently than nonpolar solvents used for cyclohexylamine reactions .

Q. How should researchers design experiments to validate the proposed zwitterionic intermediate in this compound synthesis?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare / in deuterated solvents to identify proton transfer steps .

- Trapping Experiments : Add scavengers like 2,4-dinitrophenol to stabilize intermediates for spectroscopic isolation .

- Computational Modeling : DFT calculations predict charge distribution and geometry of zwitterionic states, validated against experimental NMR shifts .

Properties

IUPAC Name |

N-cyclohexyl-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h6-9,13H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNCMUWOBHOSEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20323445 | |

| Record name | N-cyclohexyl-2,4-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52790-66-6 | |

| Record name | NSC404031 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-cyclohexyl-2,4-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.